
2-Furoic acid, 2,2-bis(2-chloroethyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furoic acid, 2,2-bis(2-chloroethyl)hydrazide is an organic compound with the molecular formula C9H12Cl2N2O2 It consists of a furan ring attached to a carboxylic acid group and a hydrazide group substituted with two 2-chloroethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Furoic acid, 2,2-bis(2-chloroethyl)hydrazide can be synthesized through the reaction of 2-furoic acid with 2,2-bis(2-chloroethyl)hydrazine. The reaction typically involves the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
2-Furoic acid, 2,2-bis(2-chloroethyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The 2-chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include various derivatives of this compound, such as oxides, reduced hydrazides, and substituted derivatives.
Aplicaciones Científicas De Investigación
2-Furoic acid, 2,2-bis(2-chloroethyl)hydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Furoic acid, 2,2-bis(2-chloroethyl)hydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the formation of reactive intermediates that interact with cellular components, leading to various biological responses. Specific molecular targets and pathways may include enzymes, receptors, and signaling pathways involved in cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2-Furoic acid hydrazide: A related compound with similar chemical structure but without the 2-chloroethyl groups.
2-Furoylhydrazine: Another similar compound used in various chemical and biological applications.
Uniqueness
2-Furoic acid, 2,2-bis(2-chloroethyl)hydrazide is unique due to the presence of the 2-chloroethyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1901-06-0 |
|---|---|
Fórmula molecular |
C9H12Cl2N2O2 |
Peso molecular |
251.11 g/mol |
Nombre IUPAC |
N',N'-bis(2-chloroethyl)furan-2-carbohydrazide |
InChI |
InChI=1S/C9H12Cl2N2O2/c10-3-5-13(6-4-11)12-9(14)8-2-1-7-15-8/h1-2,7H,3-6H2,(H,12,14) |
Clave InChI |
GMMSSVMQNUABLT-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(=O)NN(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


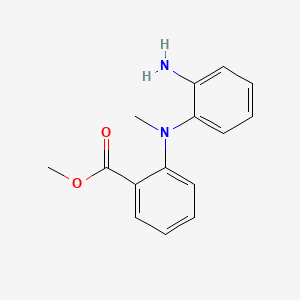
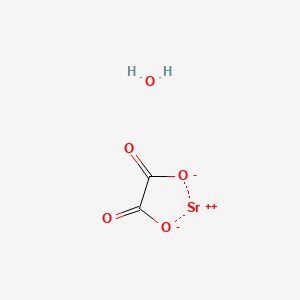
![[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate](/img/structure/B13827227.png)

![Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)](/img/structure/B13827232.png)


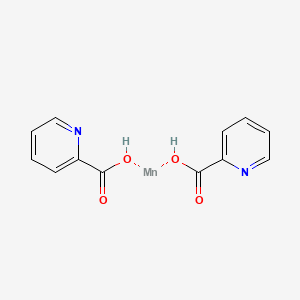
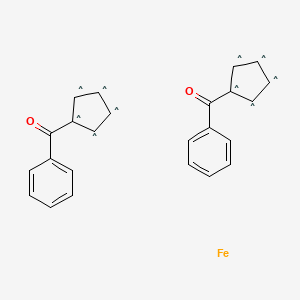
![disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)
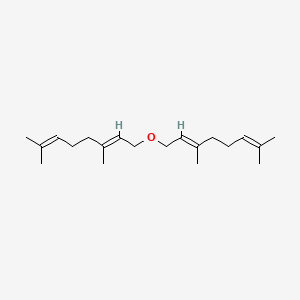

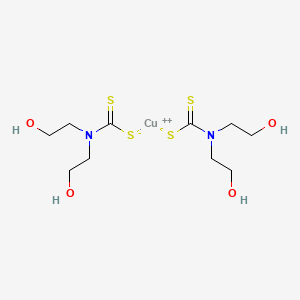
![3-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13827286.png)
